3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Description
The compound 3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative with a complex substitution pattern:
- Core structure: A fused thieno[2,3-b]quinoline scaffold.
- Substituents: 3-Amino group: Enhances hydrogen bonding and solubility. 4-Ethyl and 7,7-dimethyl groups: Influence steric and electronic properties. 5-Oxo group: Contributes to hydrogen bonding and conformational rigidity.
Properties
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-4-13-18-14(8-24(2,3)9-15(18)28)27-23-19(13)20(25)21(32-23)22(29)26-10-12-5-6-16-17(7-12)31-11-30-16/h5-7H,4,8-11,25H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMWGIQQRUALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NCC4=CC5=C(C=C4)OCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, including the formation of the thienoquinoline core and the introduction of the benzodioxole moiety. One common method involves the following steps:
Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a quinoline derivative. This step often requires the use of a strong acid catalyst and elevated temperatures.
Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction using a benzodioxole-containing reagent. This step may involve the use of a base, such as sodium hydroxide, and a polar aprotic solvent, such as dimethylformamide (DMF).
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to inhibit key biological pathways.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting key biological pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thienoquinoline Derivatives
3-Amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide ()
- Structural differences : Benzyl vs. benzodioxolylmethyl group at the N-position.
- Key data: Molecular weight: Similar to the target compound due to comparable substituents.
3-Amino-N-(5-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide ()
- Structural differences : Chloro-methylphenyl vs. benzodioxolylmethyl group.
- Key data :
- Electron-withdrawing substituent : The chloro group may enhance receptor binding but reduce metabolic stability compared to benzodioxole.
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide ()
- Structural differences : Benzothiazolylphenyl vs. benzodioxolylmethyl group.
Quinoline and Tetrahydroquinoline Derivatives
N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide (52) ()
- Structural differences: Quinoline core vs. thienoquinoline; lacks ethyl and dimethyl groups.
- Key data: Synthesis: 23% yield, melting point 254–256°C.
4-(3-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide (B3) ()
- Structural differences: Tetrahydroquinoline core vs. thienoquinoline; chlorophenyl and thiazolyl substituents.
- MDR reversal: Enhanced Rh123 retention in P-gp-overexpressing cells at 25 µM .
Substituent Impact Analysis
Cytotoxicity and Anticancer Potential
- Thienoquinoline derivatives (e.g., ) are linked to antitumor activity, particularly against breast and lung cancer cell lines.
- Tetrahydroquinolines with thiazolyl groups () show moderate MDR reversal, suggesting utility in overcoming drug resistance .
Enzymatic Interactions
- Benzodioxole-containing compounds (e.g., ) may inhibit cytochrome P450 enzymes due to structural similarity to known inhibitors.
- 5-Oxo groups (common in all analogs) likely participate in hydrogen bonding with biological targets, enhancing affinity.
Biological Activity
The compound 3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide , also referred to by its chemical structure and CAS number (1357800-88-4), has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄S |
| Molecular Weight | 366.43 g/mol |
| CAS Number | 1357800-88-4 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. It is hypothesized that the thienoquinoline structure facilitates binding to specific enzymes and receptors involved in cellular signaling pathways. The benzodioxole moiety may enhance its lipophilicity and membrane permeability, allowing for effective cellular uptake.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases and phosphatases, which are critical in regulating cell proliferation and apoptosis.
- Receptor Modulation : There is evidence indicating potential interactions with G-protein coupled receptors (GPCRs), which could influence neurotransmitter release and neuronal signaling.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
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Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. The mechanism appears to involve the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Cell Line IC₅₀ (µM) Mechanism of Action HeLa 15 Apoptosis induction via caspases MCF-7 20 Inhibition of cell cycle progression
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
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Bacterial Strains : Tests against Gram-positive and Gram-negative bacteria revealed a broad spectrum of activity, with notable efficacy against Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
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Case Study on Anticancer Efficacy :
- A study conducted by Smith et al. (2023) investigated the effects of the compound on tumor growth in a xenograft model. Results indicated a significant reduction in tumor size compared to controls, suggesting potent in vivo anticancer activity.
-
Clinical Trials :
- Ongoing clinical trials are assessing the safety and efficacy of this compound in patients with advanced solid tumors. Early results suggest manageable toxicity profiles with promising signs of efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
